

Benzoxazolate as a Versatile Scaffold for Medicinal Chemistry: Applications and Protocols

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Compound of Interest

Compound Name: Benzoxazolate

Cat. No.: B034429

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Introduction

The **benzoxazolate** scaffold, a heterocyclic moiety, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and herbicidal agents.[1][2][3][4][5] The structural rigidity and the ability to participate in various non-covalent interactions make the **benzoxazolate** core an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the applications of **benzoxazolate** derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their quantitative biological data.

Applications in Medicinal Chemistry

Benzoxazolate-containing compounds have been identified in natural products, such as C-1027, where the moiety is crucial for its remarkable biological activities, including DNA intercalation and cleavage.[6] Synthetic derivatives of the closely related benzoxazolin-2-one have been shown to possess a broad spectrum of pharmacological effects. These include:

- **Antibacterial Activity:** Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including *Escherichia coli*, *Bacillus subtilis*, *Staphylococcus aureus*, and *Salmonella Enteritidis*. [1]
- **Antifungal Activity:** Certain **benzoxazolate** derivatives have demonstrated significant fungicidal properties against pathogens like *Fusarium oxysporum* and *Verticillium dahlia*. [2]

[3]

- **Anti-inflammatory and Analgesic Activity:** Benzoxazolinone-based compounds have been evaluated for their ability to inhibit inflammation, with some derivatives showing potent anti-inflammatory and antinociceptive effects by inhibiting targets such as TNF- α . [5]
- **Anticancer Activity:** The cytotoxic effects of benzoxazolylalanine derivatives have been explored against various cancer cell lines, indicating their potential as anticancer agents. [7] [8]
- **Herbicidal and Defoliating Activity:** Alkyl derivatives of benzoxazolinone have been shown to exhibit herbicidal action and can induce defoliation in plants like cotton. [2] [3]

Quantitative Biological Data

The biological activities of various **benzoxazolinate** and benzoxazolinone derivatives are summarized in the tables below.

Table 1: Antibacterial Activity of Benzoxazolin-2-one Derivatives [1]

Compound/Substituent	Target Organism	MIC (µg/mL)	MBC (µg/mL)
Amide derivative	Escherichia coli	15.62	31.25
Bacillus subtilis	7.81	15.62	31.25
Staphylococcus aureus	31.25	62.5	
Salmonella Enteritidis	62.5	125	
5-chlorobenzimidazole deriv.	Escherichia coli	7.81	15.62
Bacillus subtilis	3.9	7.81	15.62
Staphylococcus aureus	15.62	31.25	
Salmonella Enteritidis	31.25	62.5	
Hydrazone (3-chloro)	Escherichia coli	7.81	15.62
Bacillus subtilis	3.9	7.81	31.25
Staphylococcus aureus	15.62	31.25	
Salmonella Enteritidis	31.25	62.5	
Hydrazone (2-furyl)	Escherichia coli	15.62	31.25
Bacillus subtilis	7.81	15.62	7.81
Staphylococcus aureus	31.25	62.5	
Salmonella Enteritidis	62.5	125	
Hydrazone (5-nitro-2-furyl)	Escherichia coli	3.9	7.81
Bacillus subtilis	1.95	3.9	

Staphylococcus aureus	7.81	15.62
Salmonella Enteritidis	15.62	31.25

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Fungicidal Activity of Benzoxazolinone and Benzoxazolinethione Derivatives[2][3]

Compound	Target Organism	Inhibition of Spore Germination (%)
2-methylthiobenzoxazole	Verticillium dahlia	96.4
Benzoxazolyl-2-carbamic acid butyl ester	Verticillium dahlia	65.0

Table 3: Anti-inflammatory and Antinociceptive Activity of Benzoxazolinone-based 1,3,4-Thiadiazoles[5]

Compound	In vivo Anti-inflammatory Activity (%) Inhibition after 3h)	In vivo Antinociceptive Activity (%) Inhibition)	In vitro TNF- α Inhibition (%)
1f	65.83	50.34	51.44
1g	-	46.47	-
1h	-	37.07	-
1i	-	25.03	-
1j	-	20.97	-
Indomethacin (Standard)	68.33	57.13	-

Experimental Protocols

Synthesis of Benzoxazolin-2-one Derivatives

A general procedure for the synthesis of benzoxazolin-2-one derivatives involves the reaction of 2-aminophenol with a suitable cyclizing agent. For N-substituted derivatives, further reactions can be carried out. The following is a representative protocol for the synthesis of Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate.[\[1\]](#)

Materials:

- 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid
- Methanol
- Concentrated Sulfuric Acid (H_2SO_4)

Procedure:

- A mixture of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (54 mmol), methanol (300 mL), and concentrated H_2SO_4 (1 mL) is heated under reflux for 8 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography to yield the desired product.

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy. For Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate, the expected ^1H -NMR signals are: δ 2.80 (t, 2H, CH_2CO), 4.06 (t, 2H, CH_2N), 3.56 (s, 3H, OCH_3), 7.12 (t, 1H, H_{ar}), 7.21 (t, 1H, H_{ar}), 7.32 (t, 2H, H_{ar}).[\[1\]](#)

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to evaluate the antibacterial activity of the synthesized compounds.[\[1\]](#)

Materials:

- Synthesized **benzoxazolate** derivatives
- Bacterial strains (e.g., *E. coli*, *B. subtilis*, *S. aureus*, *S. enteritidis*)
- Nutrient broth
- 96-well microtiter plates
- Incubator

Procedure for MIC Determination (Broth Dilution Method):

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compounds in nutrient broth in a 96-well plate.
- Inoculate each well with a standardized bacterial suspension (approximately 5×10^5 CFU/mL).
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Procedure for MBC Determination (Plating Method):

- Take an aliquot (e.g., 10 μ L) from the wells of the MIC assay that show no visible growth.
- Spread the aliquot onto nutrient agar plates.
- Incubate the plates at 37°C for 24 hours.
- The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

In Vitro TNF- α Inhibition Assay

This assay is used to assess the anti-inflammatory potential of the compounds by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF- α).^[5]

Materials:

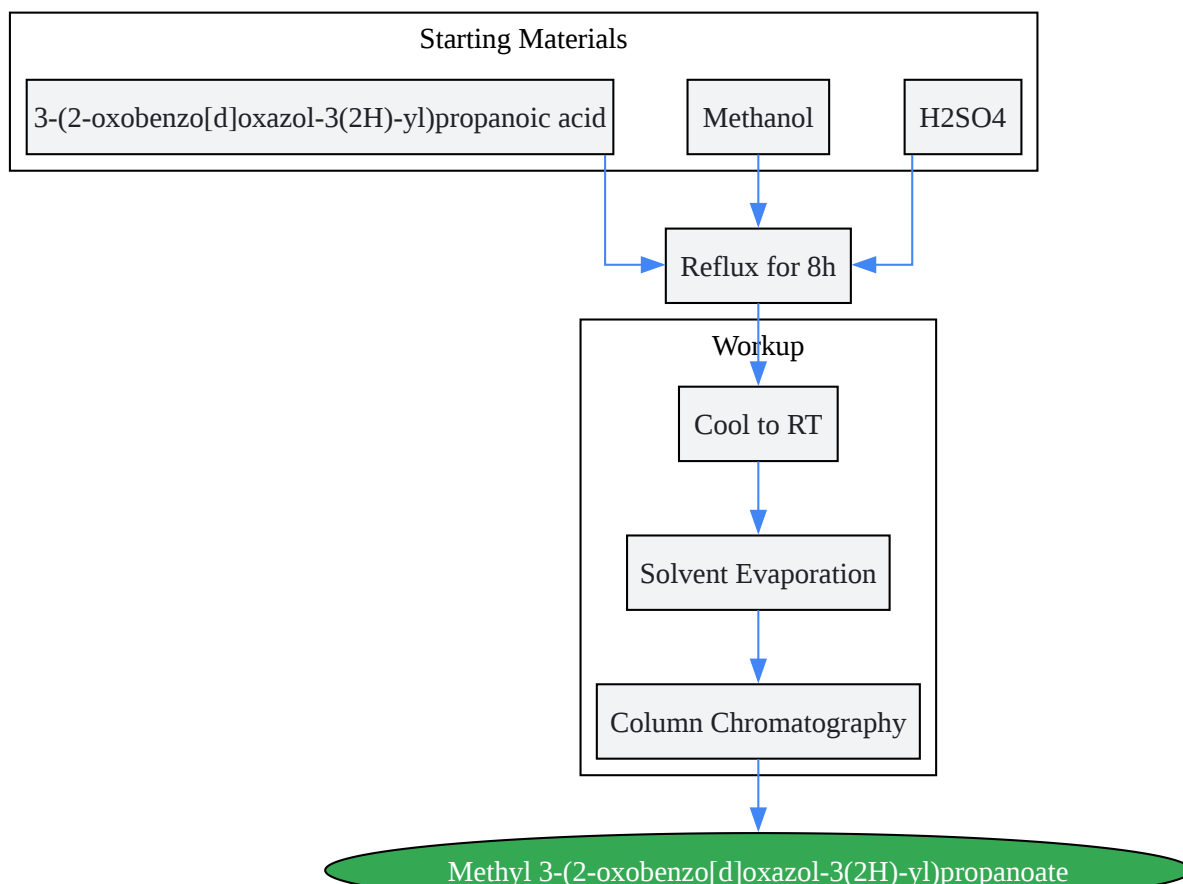
- Synthesized **benzoxazolate** derivatives
- Lipopolysaccharide (LPS)
- Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- TNF- α ELISA kit

Procedure:

- Seed the cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce TNF- α production.
- Incubate for a specified period (e.g., 18-24 hours).
- Collect the cell culture supernatant.
- Quantify the amount of TNF- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the percentage inhibition of TNF- α production for each compound concentration relative to the LPS-stimulated control.

Visualizations

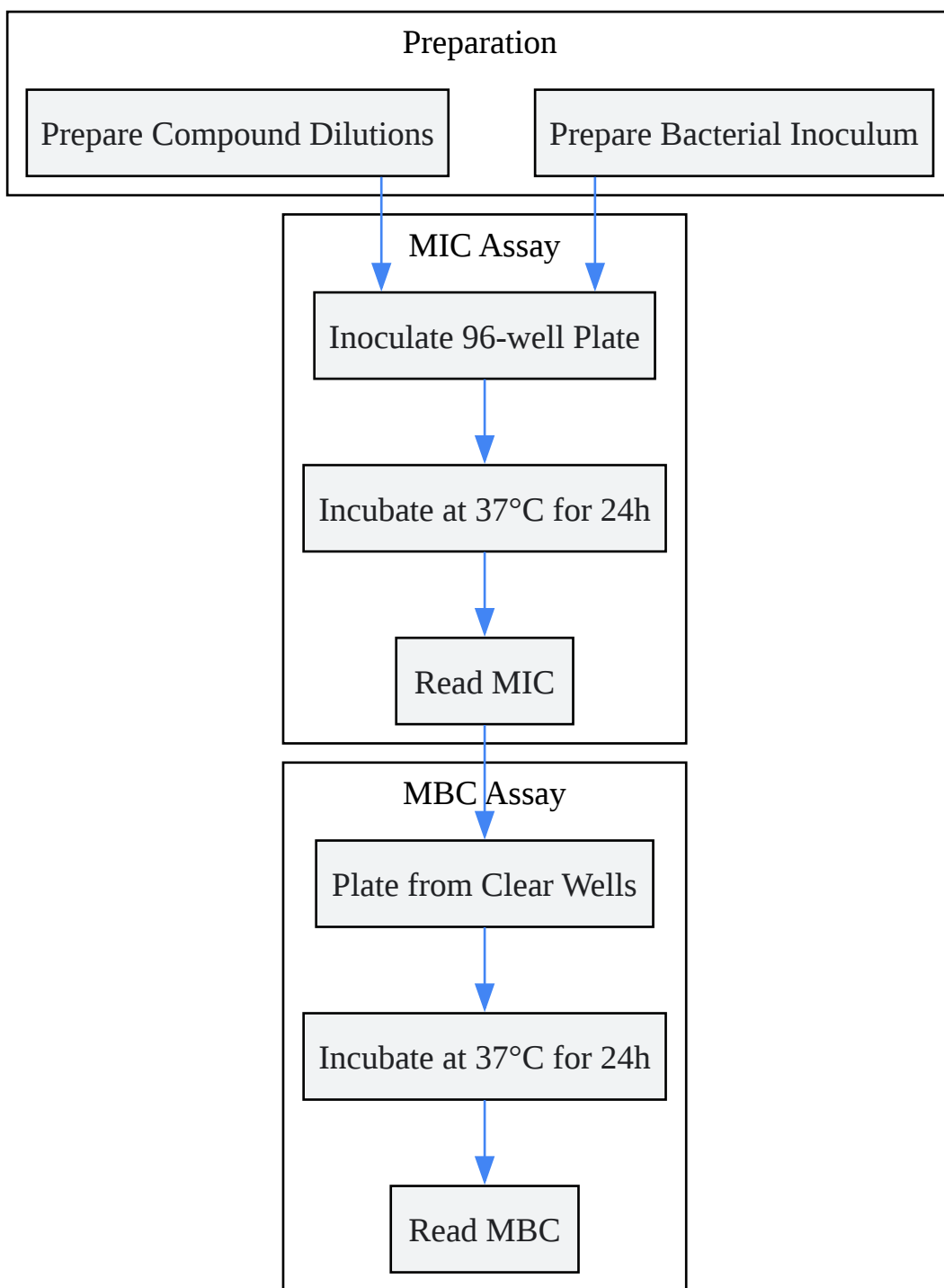
Synthesis Workflow



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Caption: Workflow for the synthesis of a benzoxazolinone derivative.

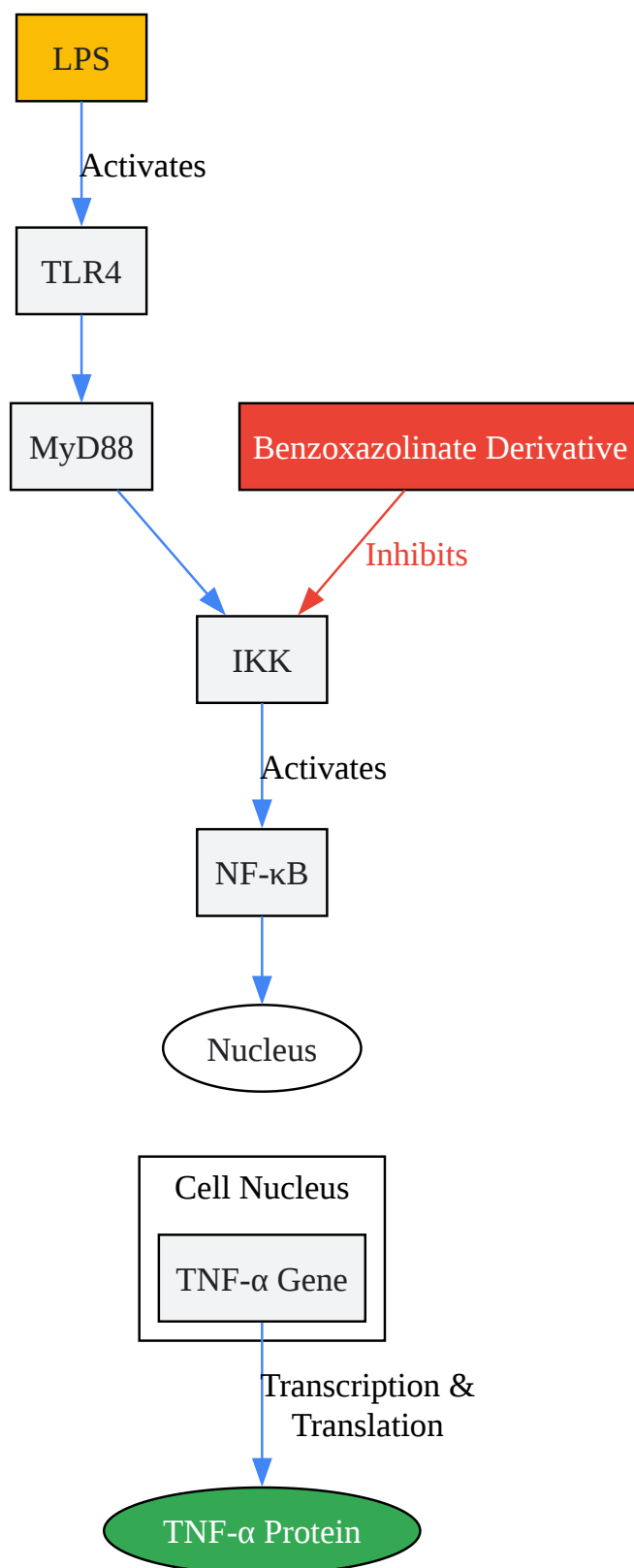
Antibacterial Assay Workflow



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Caption: Workflow for MIC and MBC antibacterial assays.

TNF- α Signaling Pathway Inhibition



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Caption: Inhibition of the TNF-α signaling pathway by a **benzoxazolinolate** derivative.

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